2,3-Di-3-pyridylbutane-2,3-diol
Overview
Description
“2,3-Di-3-pyridylbutane-2,3-diol” is an organic compound with the molecular formula C14H16N2O2 . It is also known by its IUPAC name "2,3-bis(pyridin-3-yl)butane-2,3-diol" . The molecular weight of this compound is approximately 244.3 .
Molecular Structure Analysis
The molecular structure of “2,3-Di-3-pyridylbutane-2,3-diol” consists of a butane-2,3-diol backbone with a pyridin-3-yl group attached to each of the carbon atoms in the backbone . The SMILES notation for this compound isOC@(c1cccnc1)C@@(O)c2cccnc2
. Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Di-3-pyridylbutane-2,3-diol” include a molecular weight of approximately 244.3 . Other properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Polymer Synthesis and Modification
2,3-Di-3-pyridylbutane-2,3-diol and related compounds have been explored in the synthesis and functionalization of polymers. For example, N-(2-tert-Butoxyethyl)pyrrole has been used in end-quenching TiCl4-catalyzed quasi-living isobutylene polymerizations, demonstrating the versatility of pyridyl-based compounds in tailoring polymer ends for specific applications (Morgan & Storey, 2010).
Coordination Chemistry
The functionality of pyridyl substituted acetylacetonates has been harnessed for constructing molecular and polymeric mixed-metal Cu(Co)/Be complexes. This showcases the role of 2,3-Di-3-pyridylbutane-2,3-diol derivatives in facilitating the formation of complex coordination compounds with potential applications in materials science and catalysis (Vreshch et al., 2003).
Catalysis
In the field of catalysis, the modification of catalysts using pyridyl-based ligands has shown to significantly alter their activity and selectivity. For instance, cyclometalated Ir(III) complexes utilizing ancillary ligands like 2,3-Di-3-pyridylbutane-2,3-diol derivatives have been investigated for their excited-state properties, which are crucial for applications in photoredox catalysis and organic light-emitting diodes (Li et al., 2005).
Biofuels and Biochemical Production
Research into microbial fermentative processes has led to the use of engineered strains of Escherichia coli for the production of (2S,3S)-butane-2,3-diol from glucose, demonstrating the potential of 2,3-Di-3-pyridylbutane-2,3-diol and its isomers in the sustainable production of biofuels and platform chemicals (Chu et al., 2015).
Crystal Engineering
The structural versatility of pyridyl-based ligands, including those related to 2,3-Di-3-pyridylbutane-2,3-diol, has been exploited in crystal engineering to assemble structures where halogen bonds coexist with coordinative and hydrogen bonds. This highlights their importance in the design of new materials with specific properties (Merkens et al., 2013).
properties
IUPAC Name |
2,3-dipyridin-3-ylbutane-2,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-13(17,11-5-3-7-15-9-11)14(2,18)12-6-4-8-16-10-12/h3-10,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMJKASGEROCDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)(C(C)(C2=CN=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70964463 | |
Record name | 2,3-Di(pyridin-3-yl)butane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Di-3-pyridylbutane-2,3-diol | |
CAS RN |
4989-59-7 | |
Record name | 2,3-Di-3-pyridinyl-2,3-butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4989-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Di-3-pyridylbutane-2,3-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004989597 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Di(pyridin-3-yl)butane-2,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70964463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-di-3-pyridylbutane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.318 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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